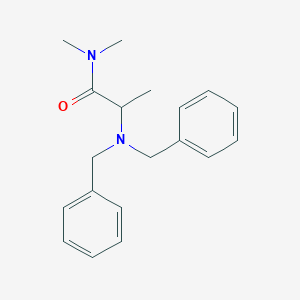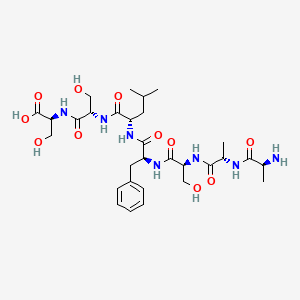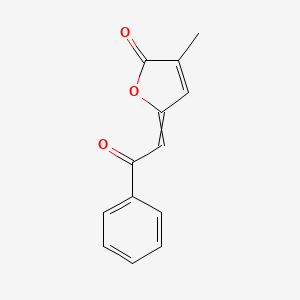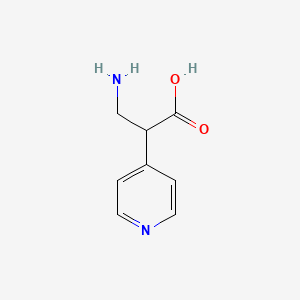
L-Prolyl-L-threonyl-L-phenylalanyl-L-alanyl-L-leucyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Prolyl-L-threonyl-L-phenylalanyl-L-alanyl-L-leucyl-L-alanine is a peptide composed of six amino acids: proline, threonine, phenylalanine, alanine, leucine, and alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-threonyl-L-phenylalanyl-L-alanyl-L-leucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or OxymaPure.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The use of large-scale HPLC systems is also common for the purification of industrially produced peptides.
Análisis De Reacciones Químicas
Types of Reactions
L-Prolyl-L-threonyl-L-phenylalanyl-L-alanyl-L-leucyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the threonine or phenylalanine residues.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or performic acid can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common.
Substitution: Amino acid substitution can be achieved using standard SPPS techniques with different amino acids.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of threonine can lead to the formation of hydroxythreonine, while substitution reactions can yield peptide analogs with altered properties.
Aplicaciones Científicas De Investigación
L-Prolyl-L-threonyl-L-phenylalanyl-L-alanyl-L-leucyl-L-alanine has several applications in scientific research:
Chemistry: It is used as a model peptide for studying peptide synthesis and reactions.
Biology: The peptide can be used to study protein-protein interactions and enzyme-substrate specificity.
Industry: The peptide can be used in the development of biosensors and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of L-Prolyl-L-threonyl-L-phenylalanyl-L-alanyl-L-leucyl-L-alanine depends on its specific application. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in nutritional supplements.
L-Phenylalanyl-L-proline: Another peptide with different amino acid composition.
L-Alanyl-L-glutamyl-L-seryl-L-isoleucyl-L-arginyl-L-isoleucylglycyl-L-valyl-L-alanyl-L-prolyl-L-seryl-L-glutamine: A more complex peptide with additional amino acids.
Uniqueness
L-Prolyl-L-threonyl-L-phenylalanyl-L-alanyl-L-leucyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophobic and hydrophilic residues allows it to interact with a variety of molecular targets, making it versatile in research and industrial applications.
Propiedades
Número CAS |
920283-32-5 |
|---|---|
Fórmula molecular |
C30H46N6O8 |
Peso molecular |
618.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C30H46N6O8/c1-16(2)14-22(27(40)33-18(4)30(43)44)34-25(38)17(3)32-28(41)23(15-20-10-7-6-8-11-20)35-29(42)24(19(5)37)36-26(39)21-12-9-13-31-21/h6-8,10-11,16-19,21-24,31,37H,9,12-15H2,1-5H3,(H,32,41)(H,33,40)(H,34,38)(H,35,42)(H,36,39)(H,43,44)/t17-,18-,19+,21-,22-,23-,24-/m0/s1 |
Clave InChI |
ABXACVUYESREME-VEMDTOQDSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]2CCCN2)O |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B14185423.png)
![4-(2-Hydroxy-3-{4-[(5-phenylpentyl)sulfanyl]phenoxy}propoxy)benzoic acid](/img/structure/B14185426.png)






![(2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate](/img/structure/B14185484.png)
![1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene)](/img/structure/B14185507.png)

![6-(3-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14185510.png)

